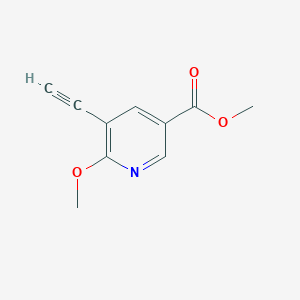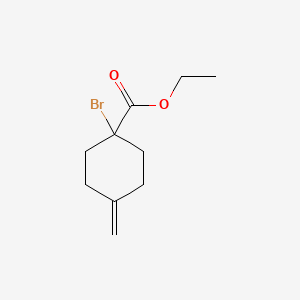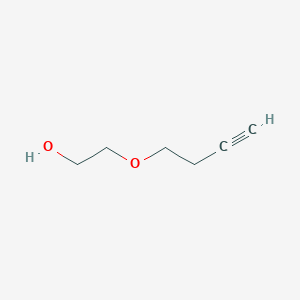
Ethanol, 2-(3-butynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(but-3-yn-1-yloxy)ethan-1-ol is a chemical compound with the molecular formula C6H10O2. It has garnered significant interest in the scientific community due to its unique physical and chemical properties
Métodos De Preparación
The synthesis of 2-(but-3-yn-1-yloxy)ethan-1-ol typically involves the reaction of propargyl alcohol with ethylene oxide under specific conditions. One common method involves the use of copper(I) iodide (CuI) as a catalyst and diisopropylamine as a base in tetrahydrofuran (THF) solvent. The reaction mixture is heated to reflux for 24 hours, resulting in the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
2-(but-3-yn-1-yloxy)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The compound can also participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(but-3-yn-1-yloxy)ethan-1-ol has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme activities and metabolic pathwaysIn industry, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(but-3-yn-1-yloxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. Its unique structure allows it to interact with specific proteins and receptors, modulating their activities and influencing cellular functions .
Comparación Con Compuestos Similares
2-(but-3-yn-1-yloxy)ethan-1-ol can be compared with other similar compounds, such as 2-(prop-2-yn-1-yloxy)ethanol and 2-(but-3-yn-1-yloxy)ethan-1-amine. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the but-3-yn-1-yloxy group in 2-(but-3-yn-1-yloxy)ethan-1-ol imparts unique properties, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-but-3-ynoxyethanol |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-8-6-4-7/h1,7H,3-6H2 |
Clave InChI |
AMRBGANUAYUVFH-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
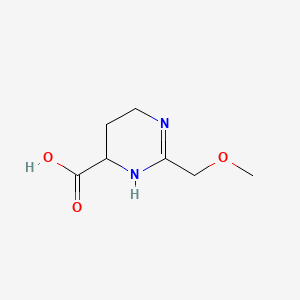

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
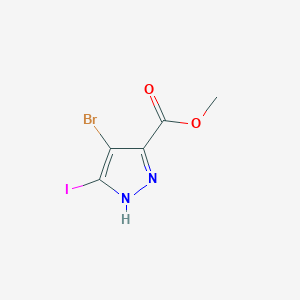
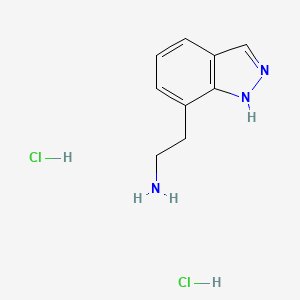
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
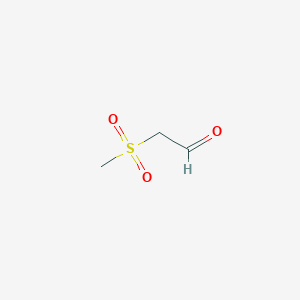

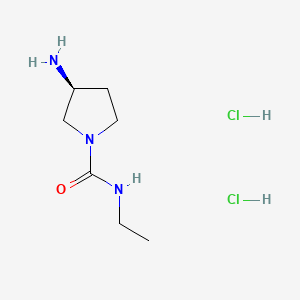
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
